ADT-OH, also known as ADT-OH, is an organosulfur compound belonging to the dithiolethione class. [, , , ] These compounds are characterized by a 1,2-dithiole-3-thione ring system. ADT-OH is particularly recognized as a hydrogen sulfide (H2S) donor, a molecule that releases H2S under specific physiological conditions. [, , , , , , , , ] This H2S-releasing property is central to its numerous biological activities and forms the basis for its extensive study in various therapeutic areas.
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione belongs to the class of dithiolethiones, which are sulfur-containing heterocycles. This compound is particularly noted for its role as a hydrogen sulfide donor, which is important in various biological signaling processes. It has been studied for its chemopreventive properties and potential applications in cancer therapy . The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug design and development.
The synthesis of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione can be achieved through several methods:
These synthetic routes emphasize the versatility of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione in medicinal chemistry.
The molecular structure of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione features a dithiole ring system with a hydroxyl group attached to a phenyl ring at the 5-position. Key structural characteristics include:
The molecular formula is C10H8S2O, with the following relevant data:
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione participates in various chemical reactions:
These reactions highlight its potential utility in drug development and therapeutic applications.
The mechanism of action for 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione primarily involves:
These mechanisms underscore its potential as a therapeutic agent in cancer prevention and treatment.
The physical and chemical properties of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione include:
These properties are crucial for understanding its behavior in biological systems and during synthesis.
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione has several notable applications:
The discovery of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) traces back to structural explorations of 1,2-dithiole-3-thiones, first synthesized in 1884 [3]. ADT-OH emerged as the primary active metabolite of anethole trithione (ADT), a hepatoprotective and xerostomia-treatment drug approved in Europe and Asia [6] [9]. The replacement of ADT’s methoxy group with a hydroxyl moiety enhanced its reactivity and hydrogen sulfide (H₂S)-releasing capacity, positioning ADT-OH as a versatile scaffold for drug design [6].
Early synthetic routes relied on sulfuration of 3-oxoesters using Lawesson’s reagent or P₄S₁₀/S₈ mixtures, though yields were variable [3]. A breakthrough came with Curphey’s method using hexamethyldisiloxane (HMDO) to improve yield and purity by converting aggressive phosphorus byproducts into harmless silyl phosphates [3]. This facilitated gram-scale synthesis and structural diversification. By the 2000s, ADT-OH’s role as a slow-release H₂S donor was established, linking its bioactivity to gasotransmitter signaling pathways [9]. The hydroxyl group’s presence enabled straightforward derivatization via esterification or etherification, allowing conjugation to drugs like NSAIDs or brefeldin A [2] [9].
Table 1: Key Chemical Properties of ADT-OH
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₆OS₃ | Core structure with dithiolethione ring |
Molecular Weight | 226.3 g/mol | Optimal for membrane permeability |
LogP | 2.87 | Moderate lipophilicity for cellular uptake |
H₂S Release Kinetics | Slow, sustained (hours) | Mimics physiological H₂S production |
Solubility in DMSO | ~5 mg/mL | Suitable for in vitro assays |
Major Degradation Pathway | Hydrolysis of thione moiety | Releases H₂S and forms ketone |
ADT-OH’s pharmacological value stems from its dual functionality: intrinsic bioactivity and H₂S-mediated effects. Its applications span oncology, neuroprotection, cardiology, and metabolic disease, often amplified through hybrid drugs.
Anticancer Activity
ADT-OH derivatives exhibit potent cytotoxicity against diverse cancers. In triple-negative breast cancer (TNBC) models, brefeldin A-ADT-OH conjugates (e.g., compound 10d) showed IC₅₀ values of 0.33 μM in MDA-MB-231 cells—surpassing paclitaxel’s activity while reducing toxicity to normal liver cells (L-02) by 19-fold [1] [2]. Mechanisms include:
Table 2: Anticancer Derivatives of ADT-OH
Compound | Parent Drug | Cancer Model | Key Activity |
---|---|---|---|
10d | Brefeldin A | MDA-MB-231 (TNBC) | IC₅₀ = 0.33 μM; inhibits metastasis |
HA-ADT-OH | Hyaluronic Acid | Esophageal squamous cell | Blocks PI3K-AKT-mTOR and Wnt-β-catenin pathways |
ACS-14 | Aspirin | Colorectal | Synergistic with celecoxib; ↑ ROS-mediated death |
VNP-FADD + ADT-OH | FADD gene | Melanoma | Tumor-specific apoptosis; ↓ tumor growth in vivo |
Neuroprotection and Metabolic Regulation
ADT-OH hybrids demonstrate cerebroprotective effects in ischemic stroke models. Conjugates with butylphthalide (e.g., compound 2e) inhibit platelet aggregation more effectively than aspirin or parent drugs, while slowly releasing H₂S to enhance cerebral blood flow [9]. Additionally, fibrate-ADT-OH hybrids (e.g., compound 6) lower triglycerides and LDL cholesterol in hyperlipidemic mice while exerting hepatoprotective effects via Nrf2-mediated antioxidant responses [5].
Anti-inflammatory and Cytoprotective Effects
ADT-OH-NSAID conjugates retain parental anti-inflammatory activity while mitigating gastrointestinal toxicity. Examples include:
H₂S-Mediated Mechanistic Insights
The therapeutic synergy of ADT-OH hybrids arises from H₂S-mediated pathways:
Table 3: Clinically Explored ADT-OH Hybrid Drugs
Hybrid Drug | Parent Drug | Therapeutic Area | Status | Key Advantage |
---|---|---|---|---|
ATB-429 | Mesalamine | Ulcerative colitis | Phase III trials | Superior efficacy; ↓ GI toxicity |
ACS15 | Diclofenac | Inflammation/Pancreatitis | Preclinical | Enhanced anti-inflammatory activity |
ATB-352 | Ketoprofen | Inflammation/Chemoprevention | Preclinical | Near-elimination of GI ulcers |
NOSH-aspirin | Aspirin | Cancer chemoprevention | Preclinical | Dual H₂S/NO release; antitumor activity |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: